5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid
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Overview
Description
5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, a chlorophenyl group, and a furan ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid typically involves multi-step organic reactions. One common approach might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Addition of the trifluoromethoxy group: This can be achieved through nucleophilic substitution reactions using trifluoromethoxy reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the furan ring or the phenyl group.
Reduction: Reduction reactions might target the carbonyl group in the carboxylic acid.
Substitution: Both the trifluoromethoxy and chlorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furanmethanol
- 5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furanaldehyde
Uniqueness
5-(3-Trifluoromethoxy-4-chlorophenyl)-2-furancarboxylic Acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H6ClF3O4 |
---|---|
Molecular Weight |
306.62 g/mol |
IUPAC Name |
5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3O4/c13-7-2-1-6(5-10(7)20-12(14,15)16)8-3-4-9(19-8)11(17)18/h1-5H,(H,17,18) |
InChI Key |
ZIZYFEMBQSVZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)OC(F)(F)F)Cl |
Origin of Product |
United States |
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